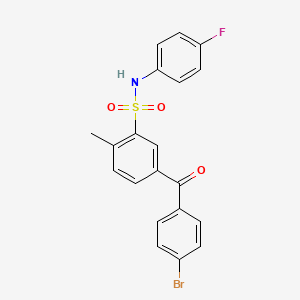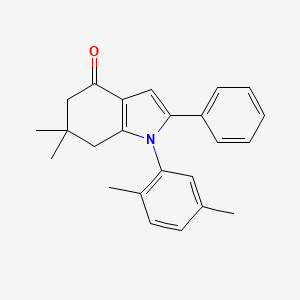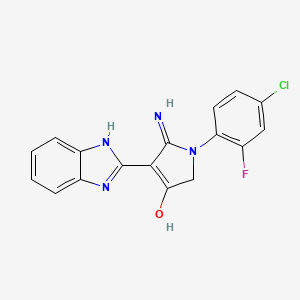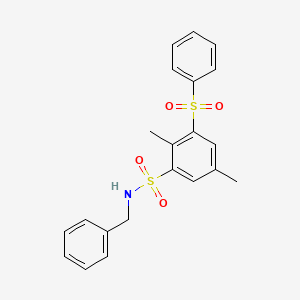
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide
Descripción general
Descripción
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide, also known as BBMBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. BBMBS has been found to possess unique pharmacological properties that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide involves its ability to bind to specific proteins in the body. This compound has been found to bind to a protein called tubulin, which is involved in cell division. By binding to tubulin, this compound prevents the formation of microtubules, which are necessary for cell division. This results in the inhibition of cell growth and proliferation. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and prostaglandins. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to improve its pharmacological properties and reduce its toxicity. Another area of interest is the study of this compound in combination with other drugs. Researchers are investigating the potential synergistic effects of this compound with other drugs in the treatment of various diseases. Finally, researchers are exploring the use of this compound as a research tool in various fields such as cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. Inflammation is a common feature of many diseases, and this compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative diseases, this compound has been found to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
5-(4-bromobenzoyl)-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNO3S/c1-13-2-3-15(20(24)14-4-6-16(21)7-5-14)12-19(13)27(25,26)23-18-10-8-17(22)9-11-18/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUGHMTPIVGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3729493.png)

![4-bromo-2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B3729514.png)

![2-[(3-chloro-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3729529.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)
![N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729549.png)

![4-({3-[(cyclohexylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729566.png)
![ethyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3729571.png)

![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)
